Cyclopentanesulfonyl chloride
Overview
Description
Cyclopentanesulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative of cyclopentane and is used as a reagent in organic synthesis. The compound is known for its ability to react with various nucleophiles, making it a valuable building block in medicinal chemistry and other fields.
Mechanism of Action
Target of Action
Cyclopentanesulfonyl chloride is a chemical compound used as a building block in medicinal chemistry . . It’s often used for its ability to easily react with heterocyclic amines to create complex sulfonamides .
Mode of Action
As a sulfonyl chloride, it’s known to be reactive and can form sulfonamides when it interacts with amines . This reactivity is often leveraged in synthetic chemistry to create more complex molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to react with water to liberate toxic gas . Therefore, its stability, efficacy, and action could be significantly affected by the presence of water or other reactive substances in its environment.
Biochemical Analysis
Biochemical Properties
Cyclopentanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamides. It reacts readily with heterocyclic amines to form these compounds, which are crucial in medicinal chemistry . The compound interacts with various enzymes and proteins, facilitating the formation of stable sulfonamide bonds. These interactions are essential for the synthesis of complex molecules used in pharmaceuticals.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways and gene expression. The compound can cause severe skin burns and eye damage, indicating its potent reactivity with cellular components . Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, altering their activity and, consequently, the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism, influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, causing severe damage to tissues and organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, making it essential to study these processes for effective application in biochemical research.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. Understanding its subcellular distribution is vital for elucidating its biochemical effects and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanesulfonyl chloride can be synthesized through the reaction of cyclopentane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:
C5H10+ClSO3H→C5H9ClO2S+H2O
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reactants and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: Can be reduced to cyclopentanesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation: Undergoes oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation: Performed using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Cyclopentanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Medicinal Chemistry: Used to synthesize sulfonamide-based drugs, which are important in treating bacterial infections.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Research: Employed in the modification of biomolecules for studying biological processes.
Comparison with Similar Compounds
Cyclopentanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Cyclohexanesulfonyl chloride: Similar in structure but with a six-membered ring.
Cyclopropanesulfonyl chloride: Contains a three-membered ring, leading to different reactivity.
p-Toluenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less reactive towards nucleophiles.
Uniqueness
This compound is unique due to its five-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
cyclopentanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKYZHPDGEECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395440 | |
Record name | Cyclopentanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26394-17-2 | |
Record name | Cyclopentanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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